molecular formula C15H11ClN2S B7785651 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol

7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol

Cat. No.: B7785651
M. Wt: 286.8 g/mol
InChI Key: ULILTJWAJZIROM-UHFFFAOYSA-N
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Description

The compound with the identifier “7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to this specific compound, which allows researchers and scientists to access detailed information about its properties, structure, and applications.

Chemical Reactions Analysis

7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding oxide, while reduction could produce a simpler hydrocarbon .

Scientific Research Applications

7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, facilitating the formation of complex molecules. In biology, it may be employed in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects, such as its role in drug development or as a diagnostic tool. Industrially, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals .

Mechanism of Action

The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use. For instance, in a biological setting, this compound might inhibit or activate certain enzymes, leading to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with analogous structures or functional groups. For example, compounds with similar pharmacological properties or chemical reactivity can be identified using PubChem’s 2-D and 3-D neighboring sets. This comparison helps in understanding the distinct features of this compound, such as its specific binding affinity, reactivity, or biological activity .

Properties

IUPAC Name

7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULILTJWAJZIROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.